molecular formula C16H20N2O7 B12425623 Serotonin-d4 Beta-D-Glucuronide

Serotonin-d4 Beta-D-Glucuronide

Cat. No.: B12425623
M. Wt: 356.36 g/mol
InChI Key: QALKNDMLQRCLGT-DXCLDHJFSA-N
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Description

Significance of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. nih.govcreative-proteomics.com By introducing molecules containing heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can distinguish between the administered compound and its naturally occurring, unlabeled counterparts. creative-proteomics.com This allows for the accurate measurement of metabolic fluxes, the identification of novel metabolic pathways, and the quantification of metabolite concentrations. tandfonline.comfrontiersin.org

The use of stable isotope-labeled compounds, particularly deuterated ones, as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. clearsynth.comnih.gov These standards exhibit nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization. researchgate.net This co-elution and similar behavior allow for the correction of variations in sample extraction and matrix effects, leading to highly accurate and precise quantification of the target analyte. clearsynth.comchromforum.org

Overview of Serotonin (B10506) Metabolism and Conjugation Pathway Context

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter and hormone involved in a multitude of physiological processes. nih.gov Its synthesis begins with the amino acid tryptophan. youtube.com The primary metabolic pathway for serotonin involves oxidation by monoamine oxidase (MAO) followed by aldehyde dehydrogenase (ADH) to form 5-hydroxyindoleacetic acid (5-HIAA). researchgate.net

In addition to this primary pathway, serotonin can undergo Phase II conjugation reactions, including glucuronidation. researchgate.net The enzyme UGT1A6 is highly selective for the glucuronidation of serotonin. nih.govresearchgate.net This process results in the formation of Serotonin Beta-D-Glucuronide, a more water-soluble metabolite that can be readily excreted. sigmaaldrich.com This conjugation is an important step in the detoxification and regulation of serotonin levels in the body. nih.gov

Rationale for Serotonin-d4 Beta-D-Glucuronide as a Research Tool

This compound is the deuterium-labeled form of Serotonin Beta-D-Glucuronide. lgcstandards.comscbt.com The incorporation of four deuterium atoms into the molecule increases its molecular weight, allowing it to be distinguished from the endogenous, unlabeled metabolite by a mass spectrometer. nih.gov

The primary application of this compound is as an internal standard for the quantification of Serotonin Beta-D-Glucuronide in biological samples such as plasma and urine. nih.gov Its structural similarity to the unlabeled analyte ensures that it experiences similar extraction recovery and ionization efficiency, thereby correcting for potential analytical variability. clearsynth.comresearchgate.net This leads to more reliable and accurate measurements, which are essential for understanding the role of serotonin metabolism in various physiological and pathological states. nih.gov The use of such deuterated standards is crucial for advancing research into serotonin-related disorders. nih.govnih.gov

Interactive Data Tables

Below are tables detailing the chemical properties of the compounds discussed in this article.

Compound NameAlternate NamesMolecular FormulaMolecular Weight
Serotonin5-Hydroxytryptamine; 5-HTC₁₀H₁₂N₂O176.22 g/mol
Serotonin Beta-D-Glucuronide3-(2-Aminoethyl)-1H-indol-5-yl β-D-Glucopyranosiduronic acid; 5-Hydroxytryptamine O-GlucuronideC₁₆H₂₀N₂O₇352.34 g/mol scbt.com
This compound3-(2-Aminoethyl-d4)-1H-indol-5-yl β-D-Glucopyranosiduronic Acid; 5-Hydroxytryptamine-d4 O-GlucuronideC₁₆H₁₆D₄N₂O₇356.36 g/mol scbt.com
Compound NameCAS Number (Unlabeled)
Serotonin50-67-9
Serotonin Beta-D-Glucuronide18186-43-1 scbt.com
This compound18186-43-1 scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N2O7

Molecular Weight

356.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16,18-21H,3-4,17H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1/i3D2,4D2

InChI Key

QALKNDMLQRCLGT-DXCLDHJFSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCN

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Serotonin Glucuronides

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Serotonin (B10506) Glucuronidation

The UGT enzyme superfamily is comprised of multiple isoforms, each exhibiting distinct substrate specificities and tissue expression patterns. mdpi.com These enzymes are pivotal in the metabolism of a wide array of endogenous compounds, including serotonin, and xenobiotics. oup.com

Research has identified specific UGT isoforms that are primarily responsible for the glucuronidation of serotonin. Among the various human UGTs, UGT1A6 has been characterized as a key enzyme in this process, demonstrating high selectivity for serotonin. nih.gov It primarily targets planar phenolic compounds for conjugation. oup.comnih.gov While other UGT isoforms exist, such as those in the UGT1A and UGT2B subfamilies, UGT1A6 is a major contributor to serotonin glucuronidation. oup.commdpi.comnih.gov For instance, the UGT1A4 isoform is known to catalyze the N-glucuronidation of various amines. oup.comnih.gov

The catalytic activity of these UGTs involves a bi-substrate reaction where the aglycone (serotonin) and UDPGA bind to the enzyme, leading to the formation of the β-D-glucuronide and the release of UDP. nih.govresearchgate.net This enzymatic process effectively detoxifies and facilitates the elimination of serotonin from the body. oup.comxcode.life

UGT enzymes are widely distributed throughout the body, with the highest concentrations found in the liver. xcode.lifemdpi.com However, they are also significantly expressed in extrahepatic tissues, including the kidneys, small intestine, colon, and brain. oup.commdpi.com This broad distribution underscores the importance of glucuronidation in both systemic and local detoxification processes. oup.comnih.gov

Specifically, UGT1A6, a key enzyme for serotonin glucuronidation, is expressed in the liver and the gastrointestinal tract. researchgate.netnih.gov Its presence in the intestine is particularly relevant for the metabolism of dietary serotonin and serotonin released from enterochromaffin cells. nih.gov While UGTs are present in the brain, their concentrations are generally lower than in the liver, though they may be localized in specific regions to provide neuroprotection. oup.com The expression of UGTs at the blood-brain barrier plays a crucial role in protecting the brain from potentially harmful substances. nih.gov

Pathways of Serotonin Conjugation in Biological Systems

Serotonin, after its synthesis, undergoes various metabolic transformations to ensure its proper regulation and elimination. Conjugation reactions, particularly glucuronidation and sulfation, represent the primary Phase II metabolic pathways for serotonin. researchgate.netnih.gov

Phase II metabolism involves the conjugation of endogenous or xenobiotic compounds with hydrophilic molecules to increase their water solubility and facilitate their excretion. oup.com Both glucuronidation and sulfation are critical Phase II pathways, but they are catalyzed by different enzyme systems and have distinct characteristics.

Glucuronidation, catalyzed by UGTs, utilizes UDP-glucuronic acid as the donor substrate to form glucuronides. nih.govresearchgate.net In contrast, sulfation is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov While both processes target similar functional groups, such as hydroxyl groups, the affinity and capacity of these pathways can differ for various substrates. For serotonin, which possesses a phenolic hydroxyl group, both glucuronidation and sulfation are viable metabolic routes. nih.govnih.gov However, in the periphery, glucuronidation is considered a major pathway for serotonin degradation. researchgate.net

The study of serotonin metabolism and the quantification of its metabolites often require pure reference standards. Enzymatic synthesis provides a valuable method for producing these standards. For instance, serotonin glucuronide can be synthesized for research purposes using biocatalysts like rat liver microsomes, which are rich in UGT enzymes. nih.gov This enzyme-assisted synthesis allows for the production of specific glucuronide conjugates that can be used as reference compounds in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate detection and quantification of these metabolites in biological samples. nih.gov

Analytical Methodologies for Serotonin D4 Beta D Glucuronide in Research

Advanced Chromatographic Techniques for Separation and Detection

The analysis of Serotonin-d4 Beta-D-Glucuronide and its non-labeled counterpart in complex biological matrices necessitates sophisticated separation and detection methods. Advanced chromatographic techniques, particularly when coupled with mass spectrometry, provide the required selectivity and sensitivity for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of serotonin (B10506) and its metabolites, including this compound. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a chromatographic column. For serotonin and its polar metabolites like glucuronides, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are commonly employed. nih.govresearchgate.net The separated components then enter the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the mass-to-charge ratio (m/z) of the analyte of interest (in this case, this compound) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

While specific MRM transitions for this compound are not widely published, they can be predicted based on the fragmentation patterns of similar compounds. For instance, a study on the analysis of intact serotonin glucuronide (5-HT-G) in human brain microdialysates utilized positive ion ESI, selecting the [M+H]⁺ ion as the precursor. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Serotonin-d4181.1164.1Positive ESI
Serotonin177.1160.1Positive ESI
This compound~357.2Predictable fragmentsPositive ESI
Serotonin Beta-D-Glucuronide~353.2Predictable fragmentsPositive ESI
Note: The exact m/z values for the glucuronide conjugates can vary slightly based on the specific adducts formed. The product ions for the glucuronides would be determined through fragmentation analysis.

Other Mass Spectrometry-Based Approaches for Metabolite Profiling

Beyond targeted LC-MS/MS, other mass spectrometry-based techniques are employed for broader metabolite profiling, which can include the detection of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, allows for the accurate mass measurement of analytes, aiding in their identification and differentiation from other matrix components. These untargeted or semi-targeted approaches are valuable for discovering novel metabolites and understanding broader metabolic pathways.

Application as an Internal Standard in Quantitative Assays

The primary application of this compound in research is as an internal standard in quantitative bioanalysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing.

Enhancing Analytical Precision and Accuracy through Deuteration

The use of a stable isotope-labeled internal standard, such as one containing deuterium (B1214612), is considered the most effective way to ensure the precision and accuracy of quantitative LC-MS/MS assays. chromforum.org this compound co-elutes with the endogenous Serotonin Beta-D-Glucuronide during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations that occur during sample preparation, injection, or ionization can be compensated for. This normalization process corrects for potential sample loss and instrument variability, leading to more reliable and reproducible results. The use of deuterated standards has been shown to significantly improve the accuracy of quantification for various metabolites. mdpi.comnih.gov

Mitigation of Matrix Effects in Complex Biological Sample Analysis

Biological samples such as plasma, urine, and tissue homogenates are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it is affected by the matrix in the same way. Therefore, by using the analyte-to-internal standard peak area ratio for quantification, the influence of matrix effects can be effectively minimized. This ensures that the measured concentration of the analyte is a true reflection of its abundance in the original sample, regardless of the complexity of the biological matrix.

Sample Preparation and Extraction Techniques for Biological Matrices

The successful analysis of this compound and its endogenous analog from biological samples is highly dependent on the efficiency of the sample preparation and extraction procedures. The goal is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.

Commonly used techniques for the extraction of serotonin and its metabolites from biological fluids include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample (e.g., plasma or serum) to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analytes is collected for analysis. While effective for removing the bulk of proteins, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. The choice of solvents is crucial for achieving selective extraction of the target compound.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. tiaft.org The sample is passed through a solid sorbent material packed in a cartridge or a well plate. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of sorbents (e.g., reversed-phase, ion-exchange) can be used depending on the properties of the analyte. For the highly polar glucuronide conjugates, specific SPE protocols are often required.

The choice of the extraction method depends on the nature of the biological matrix, the concentration of the analyte, and the required level of cleanliness for the analytical instrument.

TechniquePrincipleApplication for Serotonin Metabolites
Protein Precipitation (PPT)Proteins are precipitated out of solution by adding an organic solvent.A quick and simple method for plasma and serum samples.
Liquid-Liquid Extraction (LLE)Analyte is partitioned between two immiscible liquid phases.Can be used for selective extraction but may be more labor-intensive.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts and allows for sample concentration.

Protein Precipitation and Solid-Phase Extraction (SPE) Protocols

Sample preparation is a critical step to remove interferences and concentrate the analyte of interest from a biological sample, such as plasma or brain tissue. Protein precipitation (PP) and solid-phase extraction (SPE) are two common techniques employed for this purpose. researchgate.net

Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that isolates and concentrates analytes from a liquid sample by retaining them on a solid sorbent. researchgate.net This method generally results in a cleaner extract with lower matrix effects compared to protein precipitation. nih.gov For compounds with varying polarities, different SPE sorbents can be used. For instance, reversed-phase (RP) silica (B1680970) has traditionally been used, but newer polymeric sorbents are capable of extracting acidic, basic, and neutral compounds. researchgate.net In a comparative study, mixed-mode anion exchange (MAX) was the only SPE sorbent that successfully extracted all parent peptides and their catabolites with recoveries greater than 20%. nih.gov The choice of SPE protocol is critical and depends on the physicochemical properties of the analyte. nih.gov

Table 1: Comparison of Sample Preparation Techniques

Feature Protein Precipitation (PP) Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by precipitation. researchgate.net Analyte isolation and concentration on a solid sorbent. researchgate.net
Primary Advantage Simplicity, speed, high-throughput compatibility. researchgate.net High selectivity, reduced matrix effects, cleaner extracts. researchgate.netnih.gov
Common Solvents/Sorbents Acetonitrile, Ethanol. nih.gov Reversed-phase silica, Mixed-mode polymeric sorbents. researchgate.netnih.gov

| Typical Recovery | Can exceed 50% with optimized protocols. nih.gov | Varies by sorbent; >20% reported for mixed-mode anion exchange. nih.gov |

Microdialysis Sampling for Neurotransmitter Metabolite Analysis

Microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound analytes in the extracellular fluid of living tissues, most notably the brain. researchgate.netnih.govamuzainc.com This method is invaluable for monitoring real-time changes in neurotransmitters and their metabolites, including glucuronide conjugates. nih.govamuzainc.comnih.gov

The technique involves implanting a small, semi-permeable probe into the target tissue. The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis. researchgate.netnih.gov This approach allows for the direct analysis of intact phase II metabolites, such as glucuronides, without requiring hydrolysis of the conjugates. researchgate.netnih.govnih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is frequently coupled with microdialysis to identify and quantify these compounds in the collected dialysate. researchgate.netnih.govnih.gov

Method Validation Parameters for Deuterated Glucuronide Quantification

To ensure the reliability of any quantitative analytical method, a thorough validation process is required. This process assesses several key parameters to demonstrate that the method is suitable for its intended purpose. researchgate.netnih.govnih.govnih.gov For deuterated glucuronides like this compound, which often serves as an internal standard, the validation of the method for the corresponding unlabeled analyte is paramount.

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are fundamental parameters in method validation.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision.

Limit of Quantification (LOQ or LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

In a study developing a method for ethyl glucuronide (EtG) in hair, the LOD was estimated at 3.0 pg/mg, and the LLOQ was established at 8.4 pg/mg. nih.gov For the analysis of serotonin and its metabolites in human brain microdialysate, the LODs for various compounds ranged from 0.02 to 25 nM. nih.gov

Table 2: Example LOD and LLOQ Values from Glucuronide Analysis

Compound/Matrix LOD LLOQ
Ethyl Glucuronide in Hair 3.0 pg/mg 8.4 pg/mg
Serotonin Metabolites in Microdialysate 0.02–25 nM Not specified

Data sourced from a study on ethyl glucuronide and another on serotonin metabolites. nih.govnih.gov

Assessment of Linearity, Repeatability, and Specificity

Linearity: This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing samples with known concentrations and is often expressed by the coefficient of determination (r²). For the quantification of EtG in hair, assay linearity was confirmed over a range of 8.4 to 259.4 pg/mg with an r² value greater than 0.999. nih.gov

Repeatability (Precision): Repeatability assesses the closeness of agreement between successive measurements of the same sample carried out under the same conditions. It is usually expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). In a validation study for EtG, the repeatability and intermediate precision were tested at four quality control levels, with RSD% values being less than 13.2%. nih.gov Another study evaluating a blood glucose meter found acceptable repeatability with CVs between 3.4% and 9.7%. nih.gov

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In a UPLC-MS/MS method for neurotransmitter metabolites, specificity was verified by comparing blank samples (Ringer's solution) with spiked samples. The absence of interfering peaks in the blank chromatograms indicated good specificity. nih.gov

Table 3: Summary of Method Validation Parameters

Parameter Description Example Acceptance Criteria/Results
Linearity Proportionality of response to analyte concentration. nih.gov Coefficient of determination (r²) > 0.999. nih.gov
Repeatability Precision of measurements under the same conditions. nih.govnih.gov Relative Standard Deviation (RSD%) < 15%. nih.gov

| Specificity | Ability to measure only the intended analyte. nih.gov | No interfering peaks at the analyte's retention time in blank samples. nih.gov |

Research Applications of Serotonin D4 Beta D Glucuronide

Elucidation of Serotonin (B10506) Metabolic Pathways in Preclinical Models

The use of deuterated standards like Serotonin-d4 Beta-D-Glucuronide is instrumental in accurately characterizing the metabolic fate of serotonin in preclinical studies. These investigations provide fundamental knowledge of how the body processes and eliminates this vital neurotransmitter.

In Vitro Studies of Glucuronidation Kinetics and Enzyme Inhibition

In vitro systems, such as human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes, are primary tools for studying the kinetics of drug and endobiotic metabolism. The glucuronidation of serotonin, a key detoxification pathway, has been characterized using these systems. Studies have identified UGT1A6 as the primary enzyme responsible for catalyzing the formation of serotonin glucuronide. nih.gov

Kinetic parameters determined from these in vitro assays are crucial for understanding the efficiency of this metabolic process. For instance, studies with human liver microsomes and recombinant UGT1A6 have established the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for serotonin glucuronidation. These values provide insight into the enzyme's affinity for serotonin and its maximum catalytic rate. In such experiments, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the unlabeled serotonin glucuronide formed during the reaction.

Enzyme SourceApparent Km (mM)Vmax (nmol/min/mg protein)
Human Liver Microsomes (Pooled)8.8 ± 0.343.4 ± 0.4
Recombinant Human UGT1A65.9 ± 0.215.8 ± 0.2
Human Kidney Microsomes (Pooled)6.5 ± 0.98.8 ± 0.4
Human Intestine Microsomes (Pooled)12.4 ± 2.00.22 ± 0.00
Human Lung Microsomes (Pooled)4.9 ± 3.30.03 ± 0.00

Data compiled from studies on serotonin glucuronidation kinetics. nih.gov

In Vivo Tracer Studies and Metabolite Profiling

Stable isotope-labeled compounds are invaluable for in vivo tracer studies to track the metabolic fate of molecules within a whole organism. While direct studies administering this compound are less common, the principle is well-established through the use of deuterated precursors like deuterated tryptophan. mdpi.com Administering a deuterated compound and subsequently identifying its labeled metabolites in biological fluids (e.g., blood, urine) and tissues allows researchers to map metabolic pathways and calculate rates of synthesis and turnover.

In the context of serotonin, administering Serotonin-d4 would allow for the precise tracking of its distribution and conversion into various metabolites, including this compound. By using LC-MS/MS, researchers can distinguish the administered deuterated serotonin and its metabolites from the endogenous, unlabeled counterparts. This methodology, known as tracer-based metabolomics, provides a dynamic view of metabolic fluxes and is essential for understanding how diseases or drug treatments affect serotonin homeostasis. nih.govresearchgate.net

Investigation of Glucuronidation in Specific Biological Systems

Glucuronidation is not limited to the liver; it occurs in various tissues and is influenced by local factors, including the brain's unique environment and the gut's microbial inhabitants.

Neurotransmitter Conjugation in Brain Metabolism

While the majority of serotonin is produced and metabolized in the gastrointestinal tract, serotonin within the central nervous system (CNS) plays a crucial role in regulating mood, sleep, and cognition. hellodriven.com The metabolism of serotonin within the brain is critical for terminating its signaling. While monoamine oxidase (MAO) is the primary enzyme for serotonin degradation, evidence suggests that glucuronidation also occurs within the brain.

Studies have detected UDP-glucuronosyltransferase (UGT) enzymes in brain tissue, particularly at the brain capillaries, where they may serve a neuroprotective function. nih.gov Significantly, direct analysis of rat brain microdialysates has identified serotonin-glucuronide at concentrations up to 2.5 times higher than that of free serotonin, providing strong evidence for this conjugation pathway within the CNS. nih.gov The use of this compound as a reference standard in such microdialysis studies is essential for the accurate quantification of this important metabolite in the brain's extracellular fluid.

Role of Gut Microbiota Beta-Glucuronidases in Endobiotic Reactivation

The gut microbiota possesses a vast enzymatic repertoire that can significantly impact host metabolism. One such class of enzymes is beta-glucuronidases, which can reverse the process of glucuronidation. microba.com Serotonin, after being conjugated in the liver to form serotonin-β-D-glucuronide, is excreted into the gastrointestinal tract via bile. microba.com

Gut microbial beta-glucuronidases can cleave the glucuronic acid moiety from serotonin-β-D-glucuronide, releasing active serotonin back into the gut lumen. nih.govphysiology.orgnih.gov This process, known as enterohepatic recirculation, can significantly affect the local and systemic bioavailability of serotonin. nih.gov Studies using fecal extracts have demonstrated the functional effects of this enzymatic activity by measuring the cleavage of serotonin β-D-glucuronide and the subsequent production of free serotonin. nih.govphysiology.org In these assays, this compound can be used as a substrate to precisely measure the rate of deconjugation by microbial enzymes, helping to understand the interplay between the host and its microbiome in regulating neurotransmitter levels.

Studies of Kinetic Isotope Effects in Drug Metabolism Research

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for investigating reaction mechanisms. Because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly. mdpi.com

In the context of serotonin metabolism, this principle has been applied to study the enzymatic oxidation by monoamine oxidase (MAO), a key degradation pathway. A significant deuterium isotope effect was observed in the oxidation of serotonin, indicating that the cleavage of a C-H bond on the ethylamine side chain is a rate-determining step in the MAO-catalyzed reaction. nih.gov By comparing the metabolic rate of serotonin to that of Serotonin-d4, researchers can probe the transition state of enzymatic reactions and elucidate the precise chemical steps involved. This information is fundamental to understanding drug-enzyme interactions and is increasingly used in drug development to create "deuterated drugs" with improved metabolic stability and pharmacokinetic profiles. wikipedia.org

Application in Metabolomics Research Workflows

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on advanced analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these workflows, stable isotope-labeled internal standards are considered the gold standard for achieving accurate and precise quantification. researchgate.net this compound is specifically designed for this purpose, serving as an ideal internal standard for its non-labeled analogue in complex biological matrices such as plasma, urine, or tissue extracts. texilajournal.comresearchgate.net Its use is critical for correcting analytical variability, including fluctuations in instrument sensitivity and matrix effects, thereby ensuring the robustness and reliability of the generated data. clearsynth.comscioninstruments.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 3-(2-Aminoethyl-d4)-1H-indol-5-yl β-D-Glucopyranosiduronic Acid lgcstandards.com
Molecular Formula C₁₆H₁₆D₄N₂O₇ lgcstandards.com
Molecular Weight 356.36 g/mol lgcstandards.com
Isotope Label Deuterium lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Unlabeled CAS No. 18186-43-1 lgcstandards.com

Targeted metabolomics focuses on the measurement of a defined group of metabolites, often related to a specific metabolic pathway. metwarebio.com This approach is frequently employed to investigate the serotonin pathway, which plays a crucial role in mood regulation, appetite, and sleep. youtube.com Serotonin itself is metabolized through several routes, including glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comresearchgate.net UGT1A6 has been identified as the primary isoform responsible for serotonin glucuronidation in humans. nih.govtandfonline.com

In targeted analyses of this pathway, this compound is used as an internal standard to accurately quantify the levels of Serotonin Beta-D-Glucuronide. LC-MS/MS methods are developed to specifically detect and measure these compounds with high sensitivity and selectivity. scispace.com The direct measurement of the glucuronide metabolite is often preferred over indirect methods that involve enzymatic hydrolysis, as it avoids potential issues with incomplete reactions or analyte instability. researchgate.net This allows researchers to precisely assess the activity of the glucuronidation pathway and how it is influenced by genetic polymorphisms in UGT enzymes, drug interactions, or disease states. youtube.com

Table 2: Key Molecules in the Serotonin Glucuronidation Pathway

Molecule TypeNameRole/Function
Substrate Serotonin (5-Hydroxytryptamine)Endogenous neurotransmitter targeted for metabolism. nih.gov
Enzyme Family UDP-glucuronosyltransferases (UGTs)Catalyze the transfer of glucuronic acid to substrates. oup.com
Primary Isoform UGT1A6The main enzyme responsible for conjugating serotonin. tandfonline.comtandfonline.com
Co-substrate Uridine 5'-diphospho-glucuronic acid (UDPGA)Donates the glucuronic acid moiety. oup.com
Metabolite Serotonin Beta-D-GlucuronideThe water-soluble, excretable form of serotonin. oup.com

Endobiotic homeostasis refers to the maintenance of a stable internal environment through the regulation of endogenous compounds like hormones and neurotransmitters. researchgate.net Glucuronidation is a key process in this regulation, converting active compounds like serotonin into inactive, water-soluble forms that can be excreted. oup.com However, this process can be reversed in the gastrointestinal tract by β-glucuronidase enzymes expressed by the gut microbiota. researchgate.netnih.gov These enzymes can cleave the glucuronide conjugate, reactivating serotonin and allowing it to be reabsorbed, a process known as enterohepatic recirculation. researchgate.net

The dysregulation of this microbial enzymatic activity can significantly impact the bioavailability of luminal serotonin and is linked to various diseases. researchgate.netnih.gov this compound is a valuable research tool for studying this interplay between host metabolism and the gut microbiome. By administering the labeled compound, scientists can trace its deconjugation by microbial enzymes and quantify the rate of serotonin reactivation. nih.gov This allows for a mechanistic understanding of how factors such as diet, antibiotic use, or host genetics influence gut microbial enzyme activity and, consequently, endobiotic homeostasis. nih.govnih.gov Such studies are crucial for elucidating the role of the gut-brain axis in health and disease.

Future Directions and Emerging Research Avenues Utilizing Serotonin D4 Beta D Glucuronide

Advancements in Analytical Sensitivity and High-Throughput Methodologies

The foremost application of Serotonin-d4 Beta-D-Glucuronide is in enhancing the precision of analytical measurements, particularly in chromatography-based techniques. Its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern bioanalysis. caymanchem.com In these methods, a known quantity of the deuterated standard is added to a biological sample before processing. Because this compound behaves identically to the endogenous (unlabeled) Serotonin (B10506) Beta-D-Glucuronide during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. This allows for highly accurate and precise quantification by calculating the ratio of the endogenous analyte to the internal standard, thereby correcting for experimental variability and matrix effects.

The development of high-performance liquid chromatography (HPLC) methods, often coupled with fluorescence or mass spectrometry detection, provides a sensitive and specific technique for measuring serotonin glucuronidation activity in vitro. nih.gov The integration of this compound into these assays further refines their accuracy, which is critical for high-throughput screening applications where hundreds or thousands of samples must be analyzed rapidly and reliably. The chemical stability of the deuterium (B1214612) label ensures the standard's integrity throughout the analytical workflow. medchemexpress.com

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

Systems biology aims to understand the complex interactions within biological systems, including metabolic networks. Serotonin's role extends far beyond the central nervous system; it is a key signaling molecule in peripheral tissues, with significant metabolic influence. nih.gov Gut-derived serotonin (GDS), for instance, is known to regulate critical metabolic processes such as gluconeogenesis and lipolysis in the liver. nih.gov Furthermore, research has shown a correlation between the expression of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme for peripheral serotonin synthesis, and pathways related to fatty acid metabolism and pancreatic beta-cell function. nih.gov

This compound serves as a powerful tool for tracing the metabolic fate of serotonin within these complex systems. By introducing this labeled compound, researchers can conduct metabolic flux analyses to map the pathways of serotonin glucuronidation in different tissues and under various physiological or pathological conditions. This allows for a comprehensive mapping of how serotonin is processed, transported, and catabolized. Such studies can also help elucidate the intricate relationship between host metabolism and the gut microbiome, as gut microbes are known to metabolize tryptophan and influence host serotonin synthesis. nih.gov

Serotonin-Associated Metabolic Processes Potential Research Application of Labeled Standard
Gut-Derived Serotonin (GDS) regulation of gluconeogenesis & lipolysis nih.govTracing the flux of serotonin metabolism in the liver under different dietary conditions.
Pancreatic beta-cell proliferation and insulin (B600854) secretion nih.govQuantifying changes in serotonin glucuronidation within pancreatic tissue to understand its role in glucose homeostasis.
Regulation of mitochondrial biogenesis and function nih.govMeasuring the impact of altered mitochondrial activity on serotonin clearance pathways in specific cell types like cortical neurons.
Fatty acid metabolism in adipose tissue nih.govCorrelating the rate of serotonin glucuronidation with markers of lipid metabolism.

Potential for Mechanistic Studies in Neurobiology and Beyond

In neurobiology, serotonin is a primary regulator of mood, sleep, and appetite. caymanchem.com Glucuronidation represents a major pathway for the metabolic inactivation and clearance of serotonin. A detailed understanding of the dynamics of this process is therefore essential for comprehending serotonin homeostasis in the brain. This compound is instrumental in facilitating mechanistic studies of the enzymes responsible for this process, namely the UDP-glucuronosyltransferases (UGTs). nih.gov

By using this deuterated compound as an internal standard, scientists can achieve precise measurements of the endogenous Serotonin Beta-D-Glucuronide. This enables the study of UGT enzyme kinetics with high accuracy in various tissues, including specific brain regions. nih.gov Researchers can investigate how the rate of serotonin glucuronidation is altered by genetic variations, exposure to drugs, or in animal models of neurological disorders like depression or anxiety. caymanchem.com This allows for a deeper mechanistic insight into the regulation of serotonin signaling.

Beyond neurobiology, this tool can be applied to investigate the mechanisms of serotonin action in peripheral systems. For example, it can be used to quantify how serotonin metabolism in pancreatic beta cells contributes to their function or to study its role as an antioxidant in different tissues. nih.gov The ability to accurately measure this specific metabolite is key to unraveling the complex, systemic functions of serotonin.

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